6-Methyl-8-phenyl-3H-purin-2-amine is a purine derivative that exhibits potential biological activities, making it of interest in medicinal chemistry. It belongs to a class of compounds known for their roles as nucleobases or as precursors in the synthesis of various pharmaceuticals. This compound is characterized by its unique molecular structure, which includes a methyl group and a phenyl group attached to the purine ring.
The compound has been cataloged under the Chemical Abstracts Service with the identification number 1681-10-3. It is classified as a purine derivative, which places it among a group of nitrogen-containing heterocycles that are fundamental to various biological processes, including DNA and RNA synthesis. Purines are also known for their roles in energy metabolism and signal transduction within cells.
The synthesis of 6-Methyl-8-phenyl-3H-purin-2-amine can be approached through several methods, often involving the modification of existing purine structures. One common method involves redox reactions where an appropriate aniline derivative is reacted with aldehydes under controlled conditions to yield substituted purines. For example, reductive amination techniques have been utilized effectively in synthesizing various N-alkylated derivatives of purines .
Key steps in the synthesis may include:
The molecular formula for 6-Methyl-8-phenyl-3H-purin-2-amine is , with a molecular weight of approximately 224.26 g/mol. The structural representation includes:
The InChI key for this compound is AFWWNHLDHNSVSD-UHFFFAOYSA-N
, which provides a standardized way to represent its chemical structure.
6-Methyl-8-phenyl-3H-purin-2-amine can participate in various chemical reactions typical for purines:
These reactions are essential for modifying the compound to enhance its biological activity or selectivity for specific targets in therapeutic applications.
The mechanism of action for 6-Methyl-8-phenyl-3H-purin-2-amine primarily involves its interaction with biological receptors or enzymes that are integral to cellular processes. As a purine derivative, it may act as an inhibitor or modulator of enzymes involved in nucleotide metabolism or signaling pathways, such as:
Quantitative data regarding its binding affinity or inhibitory concentrations would be critical for understanding its efficacy.
The physical properties of 6-Methyl-8-phenyl-3H-purin-2-amine include:
Chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) are used to confirm its structure and purity during synthesis.
6-Methyl-8-phenyl-3H-purin-2-amine has several potential applications in scientific research:
Nucleophilic substitution is pivotal for introducing diverse functional groups at the C6 and C8 positions of the purine core. The C6 position exhibits enhanced reactivity toward amine nucleophiles due to electron deficiency, enabling efficient synthesis of 6-alkylaminopurines. For example, N-methyladenine derivatives are synthesized via amination of 6-chloropurine with methylamine, achieving yields >80% under mild conditions (60°C, 12 h) [1] [6]. At the C8 position, electron-withdrawing groups facilitate nucleophilic displacement. A documented route to 8-phenylpurines involves reacting 8-bromopurine with phenylmagnesium bromide, though competing side reactions limit yields to ~65% [9]. Microwave-assisted protocols significantly improve efficiency, reducing reaction times from hours to minutes while maintaining regioselectivity [1].
Palladium-catalyzed cross-couplings enable direct arylation at sterically hindered purine positions. Suzuki-Miyaura coupling is particularly effective for installing the 8-phenyl group in 6-methyl-8-phenyl-3H-purin-2-amine. Key considerations include:
Table 1: Palladium-Catalyzed Synthesis of 8-Arylpurines
8-Substituent | Catalyst | Yield (%) | Reaction Time |
---|---|---|---|
Phenyl | Pd(PPh₃)₄ | 92 | 2 h |
4-Fluorophenyl | Pd(dppf)Cl₂ | 85 | 3 h |
3,5-Dimethoxyphenyl | Pd(PPh₃)₄ | 78 | 4 h |
Halogenation serves as a gateway for further derivatization. Directed ortho-lithiation of 6-methylpurine followed by bromination yields 8-bromo-6-methylpurine, a versatile intermediate for cross-coupling or nucleophilic substitution [1] [3]. Key transformations include:
Table 2: Halogenation Conditions for Purine Intermediates
Substrate | Reagent | Temperature | Product | Yield (%) |
---|---|---|---|---|
6-Methylpurin-2-amine | NBS | 0°C | 8-Bromo-6-methylpurin-2-amine | 85 |
8-Phenylxanthine | POCl₃ | Reflux | 2,6-Dichloro-8-phenylpurine | 92 |
The 6-methyl and 8-phenyl groups critically influence target engagement through hydrophobic and π-stacking interactions. SAR studies reveal:
Table 3: Impact of Substituents on Target Binding Affinity
Compound | R⁶ | R⁸ | Grp94 IC₅₀ (μM) | Selectivity vs. Hsp90 |
---|---|---|---|---|
6-H-8-phenylpurin-2-amine | H | Phenyl | 1.45 | 8-fold |
6-Methyl-8-phenylpurin-2-amine | Methyl | Phenyl | 0.22 | 100-fold |
6-Methyl-8-(3-Cl-phenyl)purin-2-amine | Methyl | 3-Chlorophenyl | 0.18 | 520-fold |
The 2-amine group anchors purine derivatives in binding sites through H-bond donation/acceptance:
Pyrazolopyrimidines serve as purine bioisosteres but exhibit distinct pharmacodynamic profiles:
Table 4: Scaffold Comparison in Target Inhibition
Scaffold | Grp94 IC₅₀ (μM) | Hsp90α IC₅₀ (μM) | Solubility (μg/mL) |
---|---|---|---|
Purine (6-methyl-8-phenyl) | 0.22 | 22.0 | 8.5 |
Pyrazolopyrimidine | 0.44 | 4.8 | 24.3 |
Imidazopyrimidine | 0.15 | >100 | 12.1 |
Heteroatom permutations significantly alter absorption and metabolism:
Table 5: Pharmacokinetic Effects of Scaffold Modifications
Modification | t₁/₂ (h) | Cₘₐₓ (μg/mL) | Vd (L/kg) | Clearance (mL/min/kg) |
---|---|---|---|---|
Purine core | 4.2 | 1.8 | 2.1 | 35 |
Triazole-to-imidazole rearrangement | 1.2 | 0.9 | 3.5 | 128 |
2-Fluoropurine | 12.6 | 3.1 | 1.8 | 22 |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7